2-(3-Ethoxyphenyl)imidazole-5-methanol
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Overview
Description
2-(3-Ethoxyphenyl)imidazole-5-methanol is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions under different conditions, utilizing catalysts to optimize synthetic efficiency . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-(3-Ethoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)imidazole-5-methanol
- 2-(3-Propoxyphenyl)imidazole-5-methanol
- 2-(3-Butoxyphenyl)imidazole-5-methanol
Uniqueness
2-(3-Ethoxyphenyl)imidazole-5-methanol is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[2-(3-ethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-11-5-3-4-9(6-11)12-13-7-10(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14) |
InChI Key |
DDTGQQVXZLDARH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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